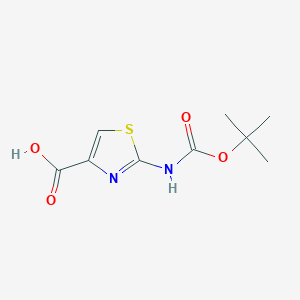

2-Boc-aminothiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-7-10-5(4-16-7)6(12)13/h4H,1-3H3,(H,12,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWSRJPUYPNQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363593 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83673-98-7 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Boc-aminothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 2-Boc-aminothiazole-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The document outlines a common synthetic route, provides detailed experimental protocols, and summarizes key analytical data.

Synthesis

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate. This reaction is a standard ester hydrolysis carried out under basic conditions, followed by acidification to yield the desired carboxylic acid.

A general method for this transformation involves the use of an aqueous solution of a base, such as potassium hydroxide or sodium hydroxide, in a suitable organic solvent like tetrahydrofuran (THF).[1] The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified, and the product is extracted, dried, and concentrated.

Experimental Protocol: Hydrolysis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

This protocol is a general representation of the hydrolysis reaction. Researchers should optimize the conditions based on their specific starting material and desired scale.

Materials:

-

Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate in THF.

-

Prepare an aqueous solution of KOH or NaOH (e.g., 10% w/v).[1]

-

Add the basic solution to the solution of the starting material at room temperature.

-

Stir the reaction mixture vigorously and monitor its progress by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully acidify the mixture to a pH of approximately 4 using 1 M HCl.[1]

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system if necessary.

Characterization

Physical Properties

| Property | Value | Reference |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 250-252 °C | [1] |

| Molecular Formula | C₉H₁₂N₂O₄S | |

| Molecular Weight | 244.27 g/mol |

Spectroscopic Data

Note: The following spectral data are predicted based on the analysis of similar structures and have not been experimentally confirmed from the available search results for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~1.5 ppm (singlet, 9H, -C(CH₃)₃)

-

~7.5-8.0 ppm (singlet, 1H, thiazole C5-H)

-

~10-12 ppm (broad singlet, 1H, -COOH)

-

~11-12 ppm (broad singlet, 1H, -NH-Boc)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (δ) in DMSO-d₆:

-

~28 ppm (-C(CH₃)₃)

-

~80 ppm (-C(CH₃)₃)

-

~115-120 ppm (thiazole C5)

-

~145-150 ppm (thiazole C4)

-

~155 ppm (Boc C=O)

-

~160-165 ppm (thiazole C2)

-

~165-170 ppm (-COOH)

-

FTIR (Fourier-Transform Infrared) Spectroscopy:

-

Expected Characteristic Absorptions (cm⁻¹):

-

~3400-3200 cm⁻¹ (N-H stretch)

-

~3200-2500 cm⁻¹ (O-H stretch, carboxylic acid)

-

~1750-1700 cm⁻¹ (C=O stretch, Boc carbonyl)

-

~1700-1680 cm⁻¹ (C=O stretch, carboxylic acid)

-

~1600-1500 cm⁻¹ (C=N and C=C stretches, thiazole ring)

-

Mass Spectrometry (MS):

-

Expected m/z:

-

[M+H]⁺: ~245.06

-

[M+Na]⁺: ~267.04

-

Workflow Diagrams

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Synthesis Workflow

Characterization Workflow

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. The provided experimental protocol offers a starting point for laboratory synthesis, and the summarized characterization data will aid in the verification of the final product. It is important to reiterate that the presented spectroscopic data is predictive and should be confirmed by experimental analysis. This valuable building block serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, making its efficient synthesis and thorough characterization paramount for advancements in drug discovery and development.

References

Spectroscopic and Synthetic Profile of 2-Boc-aminothiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2-Boc-aminothiazole-4-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Compound Overview

This compound (tert-butyl (4-(carboxy)thiazol-2-yl)carbamate) is a derivative of the versatile 2-aminothiazole scaffold. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective modification at other positions of the thiazole ring, making it a valuable building block in organic synthesis. The 2-aminothiazole core is a prominent feature in a number of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.

Chemical Structure:

Chemical Structure of this compound

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | Broad Singlet | 1H | COOH |

| ~11.0 - 11.5 | Singlet | 1H | NH |

| ~7.9 - 8.2 | Singlet | 1H | Thiazole C5-H |

| 1.5 - 1.6 | Singlet | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | COOH |

| ~158 - 162 | Thiazole C2 |

| ~152 - 155 | Boc C=O |

| ~145 - 148 | Thiazole C4 |

| ~118 - 122 | Thiazole C5 |

| ~80 - 83 | C (CH₃)₃ |

| ~28 - 29 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3150 | Medium | N-H stretch |

| ~1720 - 1740 | Strong | C=O stretch (Boc group) |

| ~1680 - 1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1550 - 1580 | Strong | N-H bend and C=N stretch |

| ~1250 - 1300 | Strong | C-O stretch |

| ~1150 - 1170 | Strong | C-O stretch (Boc group) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 245.05 | [M+H]⁺ |

| 267.03 | [M+Na]⁺ |

| 189.04 | [M+H-C₄H₈]⁺ |

| 145.00 | [M+H-Boc]⁺ |

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding ethyl ester.

Synthesis workflow for this compound.

Procedure:

-

To a solution of ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water, add a stoichiometric excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Remove the organic solvent (THF) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1M hydrochloric acid (HCl).

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Role in Drug Discovery and Development

While this compound itself is primarily a synthetic intermediate, the 2-aminothiazole core is a critical pharmacophore in numerous therapeutic agents. The Boc-protected derivative serves as a key precursor for the synthesis of more complex molecules with potential biological activity.

Logical flow from intermediate to biologically active compound.

The deprotection of the Boc group unmasks the 2-amino functionality, which can then participate in crucial interactions with biological targets. The carboxylic acid at the 4-position provides a handle for further derivatization, such as the formation of amides or esters, to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The versatility of this scaffold makes it a continued focus of research in the quest for novel therapeutics.

The Dawn of a Heterocycle: An In-depth Technical Guide to the Initial Discovery and Isolation of 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discovery and isolation of 2-aminothiazole derivatives, a class of heterocyclic compounds that has become a cornerstone in medicinal chemistry. The initial synthesis of these molecules dates back to the late 19th century, with the pioneering work of Arthur Hantzsch, whose methodologies laid the groundwork for the development of a vast array of biologically active compounds.

The Genesis: The Hantzsch Thiazole Synthesis

The first successful synthesis of a thiazole derivative is credited to Arthur Hantzsch in 1887. His work, now famously known as the Hantzsch thiazole synthesis, provided a versatile and straightforward method for constructing the thiazole ring.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is utilized as the thioamide component.[3]

The historical context of this discovery is rooted in the burgeoning field of synthetic organic chemistry in the late 19th century, where the exploration of new heterocyclic systems was a primary focus. While initially investigated for their properties as dyes, the unique structural features of thiazoles quickly hinted at a broader potential.

Core Experimental Protocol: A Recreation of the Initial Synthesis

Based on the principles outlined in Hantzsch's early work, a general experimental protocol for the synthesis of a simple 2-aminothiazole derivative, such as 2-amino-4-phenylthiazole, can be reconstructed. It is important to note that the techniques and equipment used in the late 19th century were rudimentary compared to modern standards.

General Procedure for the Preparation of 2-Amino-4-phenylthiazole

Stoichiometric amounts of 2-bromoacetophenone and thiourea were typically used. The reaction was often carried out in ethanol. The mixture was heated, likely on a water bath, for a period of time to facilitate the condensation and cyclization.

Reaction Workflow:

Caption: A generalized workflow for the initial Hantzsch synthesis of 2-aminothiazole derivatives.

Upon cooling the reaction mixture, the 2-aminothiazole derivative, often as a hydrohalide salt, would precipitate out of the solution. Isolation was achieved by simple filtration. Purification was then carried out by recrystallization, a common technique of the era to obtain crystalline solids of higher purity.

Quantitative Data from Early Syntheses

While detailed quantitative data from the very first experiments is not always readily available in modern literature, subsequent work and recreations of these early syntheses provide insight into the expected outcomes. The yields for the Hantzsch synthesis of simple 2-aminothiazoles are generally reported to be good to excellent.

| Product | Reactant 1 | Reactant 2 | Solvent | Yield (%) | Melting Point (°C) |

| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | Ethanol | ~85-99% | 148-151 |

| 2-Amino-4-methylthiazole | Chloroacetone | Thiourea | Ethanol | High | 44-45 |

Note: The yields and melting points are representative values from various sources describing the Hantzsch synthesis and may not reflect the exact values obtained in the original 1887 experiments.

Isolation and Purification in the 19th Century

The isolation and purification techniques available to Hantzsch and his contemporaries were limited but effective for obtaining pure crystalline compounds.

Isolation and Purification Workflow:

Caption: A logical workflow for the isolation and purification of 2-aminothiazole derivatives using 19th-century techniques.

Initially, the product would often precipitate as the hydrohalide salt. This crude product would be collected by filtration. To obtain the free base, the salt was typically treated with a weak base, such as a sodium carbonate solution, to neutralize the acid. The resulting free 2-aminothiazole derivative, being less soluble in aqueous media, would then be filtered, washed, and dried. The final step of purification involved recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline solid. The purity would have been assessed by determining the melting point of the crystals.

Early Biological Investigations: A Nascent Field

In the late 19th and early 20th centuries, the field of pharmacology was in its infancy. The initial discovery of 2-aminothiazole derivatives was not driven by a specific biological hypothesis in the modern sense. Instead, the primary motivation was the exploration of new chemical entities and their fundamental properties.

It was only later that the therapeutic potential of this class of compounds began to be realized. The structural similarity of the 2-aminothiazole moiety to other biologically active molecules likely spurred early, albeit limited, investigations into their physiological effects. The development of the sulfonamide drugs in the 1930s, some of which incorporated a thiazole ring, marked a significant turning point, solidifying the importance of the 2-aminothiazole scaffold in medicinal chemistry. This eventually led to the discovery of a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

Signaling Pathway Postulation (A Modern Retrospective View):

While the concept of signaling pathways was unknown at the time of their discovery, we can now retrospectively understand the potential interactions of these early compounds. For instance, many modern 2-aminothiazole derivatives are known to act as kinase inhibitors. The fundamental structure of the 2-aminothiazole core allows for hydrogen bonding and other interactions with the ATP-binding site of various kinases.

Caption: A conceptual diagram illustrating the modern understanding of how 2-aminothiazole derivatives can inhibit kinase activity.

This early work by Hantzsch, driven by a spirit of chemical exploration, unknowingly laid the foundation for the development of numerous life-saving drugs. The simple yet elegant synthesis he developed remains a cornerstone of heterocyclic chemistry and continues to be utilized in the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of N-Boc Protected Aminothiazoles: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-tert-butoxycarbonyl (Boc) protected aminothiazoles, a scaffold of significant interest in medicinal chemistry. Understanding these properties is crucial for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their therapeutic potential. This document outlines key physicochemical parameters, presents available data, details experimental protocols for their determination, and discusses the stability of this important class of molecules.

Core Physicochemical Properties

The journey of a drug candidate from administration to its target site is profoundly influenced by its physicochemical characteristics. For N-Boc protected aminothiazoles, the interplay between the lipophilic Boc group and the polar aminothiazole core dictates their behavior in biological systems. The key properties to consider are lipophilicity, solubility, pKa, and melting point.

Data Presentation

Table 1: Lipophilicity and pKa of Selected N-Boc Protected Aminothiazoles

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 (Calculated) | pKa (Predicted) | Reference |

| tert-butyl thiazol-2-ylcarbamate |  | C₈H₁₂N₂O₂S | 200.26 | - | - | |

| tert-butyl (5-bromothiazol-2-yl)carbamate |  | C₈H₁₁BrN₂O₂S | 279.15 | 3.3 | 4.58 ± 0.70 | No direct citation found |

| tert-butyl (5-(hydroxymethyl)thiazol-2-yl)carbamate |  | C₉H₁₄N₂O₃S | 230.29 | 1.1 | - | No direct citation found |

| tert-butyl (5-(chlorocarbonyl)thiazol-2-yl)carbamate |  | C₉H₁₁ClN₂O₃S | 262.71 | 2.7 | - | No direct citation found |

Table 2: Thermal and Solubility Properties of Selected N-Boc Protected Aminothiazoles

| Compound Name | Melting Point (°C) | Decomposition Temperature (°C) | Solubility Profile | Reference |

| tert-butyl thiazol-2-ylcarbamate | 180-185 | - | - | |

| 2-N-Boc-amino-thiazole-5-carboxylic acid | 199 - 202 | - | Chloroform (slightly, heated), DMSO (sparingly), Methanol (slightly) | No direct citation found |

| tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate | - | ~180–200 | Dichloromethane: >50 mg/mL, Ethanol: 15–20 mg/mL, Water: <0.1 mg/mL | No direct citation found |

Stability of N-Boc Protected Aminothiazoles

The stability of N-Boc protected aminothiazoles is a critical factor influencing their shelf-life, formulation, and in vivo behavior. The primary point of lability is the Boc protecting group itself.

Key Stability Considerations:

-

Acid Lability: The tert-butoxycarbonyl group is notoriously susceptible to cleavage under acidic conditions. This deprotection proceeds via the formation of a stable tert-butyl cation. Therefore, formulation in acidic media and exposure to the acidic environment of the stomach can lead to the removal of the Boc group, unmasking the primary amine.

-

Base Stability: In contrast to their behavior in acid, N-Boc protected amines are generally stable towards most nucleophiles and bases. This allows for synthetic manipulations and formulation in neutral to basic conditions without significant degradation of the protecting group.

-

Thermal Stability: Some N-Boc protected aminothiazoles may exhibit thermal lability, decomposing at elevated temperatures. For instance, tert-butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate has been reported to decompose at temperatures around 180–200°C.

-

Oxidative and Photolytic Stability: The thiazole ring itself can be susceptible to oxidation, and the overall molecule may be sensitive to light. Forced degradation studies are essential to characterize these potential degradation pathways.

The following diagram illustrates the primary factors influencing the stability of N-Boc protected aminothiazoles.

An In-depth Technical Guide on the Solubility and Stability of 2-Boc-aminothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Boc-aminothiazole-4-carboxylic acid, a key building block in medicinal chemistry. Understanding these fundamental properties is critical for its effective use in synthesis, formulation, and drug development. This document details physicochemical characteristics, solubility in various solvents, stability under stress conditions, and the experimental protocols required to generate such data.

Physicochemical Properties

This compound is a pale yellow solid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 83673-98-7 | [1][2] |

| Molecular Formula | C9H12N2O4S | [2] |

| Molecular Weight | 244.27 g/mol | [2] |

| Melting Point | 250-252 °C | [1] |

| Appearance | Pale yellow solid | [1] |

| pKa | 5.53 ± 0.70 (Predicted) | [1] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [1] |

Solubility Profile

The solubility of this compound is influenced by the presence of both the polar carboxylic acid group and the bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. While specific experimental solubility data is not extensively published, the following table presents illustrative solubility data in common laboratory solvents at ambient temperature. This data is representative of what might be expected for a molecule with its structure and is intended as a guideline for solvent selection. The solubility of amino acids and their derivatives is known to be highly dependent on the solvent system and pH.[3][4]

Illustrative Solubility Data

| Solvent | Type | Expected Solubility (mg/mL) |

|---|---|---|

| Water (pH 7) | Aqueous | Low |

| 0.1 M HCl | Aqueous Acidic | Low to Moderate (potential Boc cleavage) |

| 0.1 M NaOH | Aqueous Basic | High (salt formation) |

| Methanol | Polar Protic | High |

| Ethanol | Polar Protic | Moderate |

| Acetonitrile | Polar Aprotic | Moderate |

| Tetrahydrofuran (THF) | Polar Aprotic | High |

| Dichloromethane (DCM) | Nonpolar | Low |

| Ethyl Acetate | Moderately Polar | Moderate |

| Hexanes | Nonpolar | Very Low |

Note: The data in this table is illustrative and intended for guidance. Actual solubility should be determined experimentally.

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the intrinsic chemistry of the aminothiazole core.

Boc Group Stability: The tert-butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group.[5] It is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[5][6] Elevated temperatures can also lead to the thermal removal of the Boc group.[7] At a neutral pH and ambient temperature, such as 37°C, the Boc group is generally considered stable.[8]

Thiazole Ring Stability: Thiazole rings can be susceptible to photodegradation, especially in solution and with exposure to UV or visible light.[9] This degradation can be influenced by impurities in solvents, dissolved oxygen, and temperature fluctuations.[9] The use of high-purity solvents, antioxidants, or UV absorbers can help mitigate this degradation.[9]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to identify potential degradation products.[10] The table below summarizes the expected outcomes of a forced degradation study on this compound under various stress conditions as mandated by ICH guidelines.[10]

Illustrative Forced Degradation Data

| Condition | Reagent/Details | Expected Degradation (%) | Primary Degradation Product |

|---|---|---|---|

| Acid Hydrolysis | 1 M HCl, 60 °C, 24h | > 90% | 2-aminothiazole-4-carboxylic acid |

| Base Hydrolysis | 1 M NaOH, 60 °C, 24h | < 5% | Minimal degradation |

| Oxidation | 3% H2O2, RT, 24h | 10-20% | Oxidized thiazole species |

| Thermal | 100 °C, solid state, 48h | 5-15% | 2-aminothiazole-4-carboxylic acid |

| Photolytic | UV light (254 nm), solution, 24h | 20-40% | Thiazole ring cleavage products |

Note: The data in this table is for illustrative purposes to indicate potential degradation pathways and should be confirmed by experimental studies.

The general workflow for conducting these studies is outlined below.

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the known chemistry of the Boc group and thiazole ring, two primary degradation pathways are anticipated. The most significant is the acid-catalyzed deprotection of the amine. A secondary pathway involves the oxidative or photolytic cleavage of the thiazole ring.

Caption: Potential degradation pathways.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

Protocol for Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent.

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Collection: After 24 hours, allow the vials to stand undisturbed for a short period to let undissolved solids settle.

-

Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Protocol for Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 2 M HCl to achieve a final acid concentration of 1 M. Heat in a water bath at 60 °C.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 2 M NaOH. Heat in a water bath at 60 °C.

-

Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature.

-

Thermal (Solution): Heat the stock solution at 60 °C.

-

Thermal (Solid): Place the solid compound in an oven at 100 °C.

-

Photolytic: Expose the stock solution in a quartz cuvette to a photostability chamber with a UV lamp. Run a dark control in parallel.

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration with the mobile phase.

-

Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol for HPLC Analysis

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 272 nm.[11]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound and its degradants.

References

- 1. BOC-2-AMINO-4-THIAZOLE-CARBOXYLIC ACID CAS#: 83673-98-7 [m.chemicalbook.com]

- 2. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

molecular weight and formula of 2-Boc-aminothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-Boc-aminothiazole-4-carboxylic acid, a key building block in medicinal chemistry. The document details its physicochemical properties and outlines a general synthetic methodology.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₂N₂O₄S | [1][2] |

| Molecular Weight | 244.27 g/mol | [1][2] |

| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid | [1] |

| CAS Number | 83673-98-7 | [1][2] |

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized as a multi-step process. A common route involves the initial formation of the 2-aminothiazole-4-carboxylate ester, followed by protection of the amino group with a Boc (tert-butyloxycarbonyl) group, and subsequent hydrolysis of the ester to yield the final carboxylic acid. This workflow is a foundational method for producing this and related intermediates for further chemical elaboration.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2-aminothiazole carboxylate derivatives, which are precursors to the title compound. These methods are based on established chemical literature.[3][4]

1. Synthesis of Ethyl 2-aminothiazole-4-carboxylate [3]

-

Objective: To synthesize the core thiazole ring structure.

-

Materials: Ethyl bromopyruvate, thiourea, ethanol.

-

Procedure:

-

Dissolve thiourea (1.5 equivalents) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl bromopyruvate (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 12-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and basify with a suitable base (e.g., 2M NaOH) to a pH of approximately 10.[3]

-

The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol.[3]

-

2. N-Boc Protection of Ethyl 2-aminothiazole-4-carboxylate [4]

-

Objective: To protect the 2-amino group to prevent side reactions in subsequent steps.

-

Materials: Ethyl 2-aminothiazole-4-carboxylate, di-tert-butyl dicarbonate (Boc₂O), a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), and a base (e.g., triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)).

-

Procedure:

-

Dissolve ethyl 2-aminothiazole-4-carboxylate in the chosen solvent.

-

Add the base followed by the slow addition of Boc₂O (typically 1.1-1.5 equivalents).

-

Stir the reaction at room temperature until TLC indicates the complete consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

The residue is then worked up, typically by partitioning between an organic solvent (like ethyl acetate) and a weak aqueous acid, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

-

3. Ester Hydrolysis to Yield this compound [4]

-

Objective: To convert the ethyl ester to the final carboxylic acid.

-

Materials: Ethyl 2-(Boc-amino)thiazole-4-carboxylate, a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), a solvent system (e.g., THF/water or methanol/water).

-

Procedure:

-

Dissolve the N-Boc protected ester in the solvent mixture.

-

Add an aqueous solution of the base (e.g., 1M LiOH).

-

Stir the mixture at room temperature, monitoring the reaction by TLC.

-

Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.

-

The precipitated product, this compound, is collected by filtration, washed with water, and dried under vacuum.

-

References

- 1. 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected | C9H12N2O4S | CID 1502051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 83673-98-7|this compound|BLD Pharm [bldpharm.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Cornerstone of Modern Therapeutics: A Technical Guide to the Fundamental Reactivity of the 2-Aminothiazole-4-Carboxylic Acid Core

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole-4-carboxylic acid scaffold is a privileged heterocyclic motif that forms the backbone of a multitude of biologically active compounds. Its inherent reactivity and versatile functional groups make it a crucial building block in the synthesis of pharmaceuticals ranging from antimicrobial and anti-inflammatory agents to potent anticancer drugs. This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of this core, complete with detailed experimental protocols, quantitative data, and visualizations of its role in key biological pathways.

Physicochemical Properties

The reactivity of the 2-aminothiazole-4-carboxylic acid core is governed by the electronic properties of its constituent functional groups: the aromatic thiazole ring, the exocyclic amino group, and the carboxylic acid moiety. The pKa values of the amino group and the carboxylic acid are critical determinants of the molecule's behavior in different chemical environments.

| Functional Group | pKa Value | Reference |

| 2-Amino Group (on 2-aminothiazole) | ~5.36 | [1][2] |

| 4-Carboxylic Acid Group (on thiazole-4-carboxylic acid) | ~3.57 (Predicted) | [3] |

Synthesis of the Core Structure

The most common and efficient method for constructing the 2-aminothiazole-4-carboxylic acid core is through the Hantzsch thiazole synthesis, followed by hydrolysis of the resulting ester.

Experimental Protocol: Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate[4][5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL).

-

Reaction Execution: Stir the reaction mixture at 70°C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration and dried.

-

Yield: This procedure typically affords the product in high yield, often around 70-99%[4][5].

Experimental Protocol: Hydrolysis to 2-Aminothiazole-4-Carboxylic Acid[6]

-

Reaction Setup: To a solution of ethyl 2-aminothiazole-4-carboxylate in a suitable solvent, add a solution of sodium hydroxide (e.g., 10% aqueous solution).

-

Reaction Execution: Heat the mixture to reflux for 1 hour.

-

Work-up and Isolation: Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of approximately 3. The precipitated 2-aminothiazole-4-carboxylic acid is then collected by filtration, washed with a small amount of water, and dried.

-

Yield: The hydrolysis step generally proceeds with good yield, for instance, around 89.4% has been reported[6].

Caption: Hantzsch synthesis of 2-aminothiazole-4-carboxylic acid.

Key Reactivity of the Core

The 2-aminothiazole-4-carboxylic acid core offers three main sites for chemical modification: the C5 position of the thiazole ring, the exocyclic amino group, and the carboxylic acid group.

Electrophilic Aromatic Substitution: Halogenation

The thiazole ring is susceptible to electrophilic aromatic substitution, primarily at the C5 position, which is the most electron-rich carbon. Halogenation is a common transformation used to introduce a handle for further diversification.

-

Reaction Setup: Dissolve the 2-aminothiazole derivative (0.20 mmol) and copper(II) bromide (CuBr₂) (0.30 mmol) in acetonitrile (2 mL).

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Work-up and Isolation: Once the starting material is consumed, evaporate the solvent in vacuo. The residue is then dissolved in ethyl acetate and washed with aqueous ammonia. The organic layer is dried and concentrated. The crude product can be purified by silica gel chromatography.

Caption: Electrophilic bromination at the C5 position.

Reactions of the 2-Amino Group

The exocyclic amino group is a versatile handle for derivatization, readily undergoing reactions such as acylation and the formation of Schiff bases.

-

Activation: In a suitable solvent such as DMF, activate the carboxylic acid (1.0 eq) with a coupling reagent like HATU (1.0 eq) in the presence of a base like DIPEA (2.0 eq).

-

Coupling: Add the 2-aminothiazole-4-carboxylic acid derivative (1.0 eq) to the activated carboxylic acid solution.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction can take several hours to days for electron-deficient amines[7].

-

Work-up and Isolation: After completion, the reaction is typically worked up by extraction and purified by chromatography.

-

Reaction Setup: Dissolve equimolar amounts of the ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and an appropriate aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL). Add a few drops of glacial acetic acid as a catalyst.

-

Reaction Execution: Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

-

Work-up and Isolation: After cooling, evaporate the excess solvent. The residue can be dissolved in ethyl acetate to promote crystallization.

-

Yields: Yields for Schiff base formation are reported to be in the range of 50-62%[4].

Reactions of the 4-Carboxylic Acid Group

The carboxylic acid functionality is readily converted into esters and amides, providing another avenue for structural modification and the introduction of diverse chemical properties. The protocol for amide bond formation is similar to that described for the 2-amino group, but with the carboxylic acid of the core being the reactive partner.

Biological Significance and Signaling Pathways

Derivatives of the 2-aminothiazole-4-carboxylic acid core are prominent in medicinal chemistry due to their wide range of biological activities.

Antitubercular Activity: Inhibition of Mycolic Acid Biosynthesis

Several 2-aminothiazole derivatives have shown potent activity against Mycobacterium tuberculosis. Their mechanism of action often involves the inhibition of the β-ketoacyl-ACP synthase (KasA), a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for the biosynthesis of mycolic acids, an essential component of the mycobacterial cell wall[8][9][10].

Caption: Inhibition of the KasA enzyme in M. tuberculosis.

Anticancer Activity: Kinase Inhibition

Many 2-aminothiazole derivatives exhibit significant anticancer properties. For instance, the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, is a multi-targeted kinase inhibitor. It targets several key signaling pathways implicated in cancer cell proliferation and survival, including the PI3K-Akt and MAPK/ERK pathways, by inhibiting receptor tyrosine kinases like EGFR and ERBB2, as well as non-receptor tyrosine kinases such as SRC, FYN, and JAK2[11][12][13].

Caption: Kinase inhibition by 2-aminothiazole derivatives.

This guide highlights the fundamental reactivity and synthetic versatility of the 2-aminothiazole-4-carboxylic acid core. Its amenability to a wide range of chemical modifications, coupled with its proven biological relevance, ensures its continued importance as a scaffold in the discovery and development of new therapeutic agents. Researchers and drug development professionals can leverage this understanding to design and synthesize novel derivatives with tailored properties to address a variety of medical needs.

References

- 1. The β-ketoacyl-ACP synthase from Mycobacterium tuberculosis as potential drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting UPR signaling pathway by dasatinib as a promising therapeutic approach in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 10. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design [frontiersin.org]

Theoretical and Computational Elucidation of 2-Boc-aminothiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Boc-aminothiazole-4-carboxylic acid, a key intermediate in medicinal chemistry. This document outlines detailed experimental protocols for its synthesis, alongside in-depth computational analysis of its molecular structure, vibrational spectra, and electronic properties. The theoretical data presented herein is based on established computational methodologies proven effective for analogous thiazole derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents. All quantitative data is summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Introduction

2-Aminothiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a Boc (tert-butoxycarbonyl) protecting group on the amino functionality and a carboxylic acid at the 4-position yields this compound, a versatile building block in the synthesis of complex pharmaceutical agents. Understanding the structural and electronic properties of this intermediate is crucial for optimizing reaction conditions and predicting its behavior in biological systems. This guide leverages density functional theory (DFT) to provide a theoretical framework for the molecular characteristics of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of the corresponding ethyl ester followed by its hydrolysis.

Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

The precursor, ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate, is synthesized by protecting the amino group of ethyl 2-aminothiazole-4-carboxylate with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) (1.2 equivalents) as a base.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be purified by column chromatography on silica gel.

Hydrolysis to this compound

The final compound is obtained by the hydrolysis of the ethyl ester.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate (1 equivalent) in a mixture of THF and water.

-

Hydrolysis: Add lithium hydroxide (LiOH) (1.5 equivalents) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the ester is fully consumed.

-

Work-up: Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Computational Methodology

Theoretical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol:

-

Software: All calculations are performed using the Gaussian suite of programs.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed.

-

Basis Set: The 6-311++G(d,p) basis set is used for all atoms, which includes diffuse and polarization functions for a more accurate description of the electronic distribution.

-

Geometry Optimization: The molecular geometry is optimized in the gas phase without any symmetry constraints. Frequency calculations are performed on the optimized structure to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Vibrational Analysis: Vibrational frequencies and infrared intensities are calculated from the optimized geometry.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The molecular electrostatic potential (MEP) is also calculated to identify reactive sites.

-

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum and predict the maximum absorption wavelengths (λmax).

Results and Discussion

Molecular Geometry

The optimized geometrical parameters of this compound, including selected bond lengths, bond angles, and dihedral angles, are presented in Table 1. These parameters provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| S1-C2 | 1.75 | C2-N3-C4 | 110.5 |

| C2-N3 | 1.32 | N3-C4-C5 | 115.0 |

| N3-C4 | 1.38 | S1-C5-C4 | 112.0 |

| C4-C5 | 1.37 | C2-S1-C5 | 92.5 |

| C5-S1 | 1.73 | N-C2-N3 | 125.0 |

| C2-N(Boc) | 1.40 | C4-C(COOH)-O | 118.0 |

| C4-C(COOH) | 1.48 | C4-C(COOH)=O | 122.0 |

Note: The data presented is based on a proposed computational model and awaits experimental verification.

Vibrational Spectroscopy

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be compared with experimental data for structural confirmation. Key vibrational modes and their corresponding frequencies are listed in Table 2.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (Carboxylic acid) |

| ~3100 | N-H stretch (Amide) |

| ~2980 | C-H stretch (Boc group) |

| ~1750 | C=O stretch (Carboxylic acid) |

| ~1720 | C=O stretch (Boc group) |

| ~1580 | C=N stretch (Thiazole ring) |

| ~1520 | N-H bend (Amide) |

| ~1370 | C-H bend (Boc group) |

| ~1250 | C-O stretch (Carboxylic acid) |

| ~1160 | C-N stretch |

Note: The data presented is based on a proposed computational model and awaits experimental verification.

Electronic Properties

The electronic properties, including the energies of the HOMO and LUMO, the energy gap, and the molecular electrostatic potential, offer insights into the molecule's reactivity and charge distribution.

Table 3: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (HOMO-LUMO) | 5.3 |

Note: The data presented is based on a proposed computational model and awaits experimental verification.

The HOMO is primarily localized on the thiazole ring and the amino group, indicating these are the main sites for electrophilic attack. The LUMO is distributed over the carboxylic acid and the thiazole ring, suggesting these regions are susceptible to nucleophilic attack. The molecular electrostatic potential map further visualizes these reactive areas, with negative potential (red) around the carbonyl oxygens and positive potential (blue) near the acidic and amide protons.

Simulated UV-Vis Spectrum

The TD-DFT calculation predicts the electronic transitions and the maximum absorption wavelength (λmax) in the UV-Vis spectrum, which is useful for spectroscopic identification. The primary electronic transition is expected to be a π → π* transition within the thiazole ring system.

Conclusion

This technical guide provides a detailed theoretical and computational framework for understanding the molecular properties of this compound. The presented protocols for synthesis and computational analysis, along with the tabulated theoretical data on molecular geometry, vibrational frequencies, and electronic properties, serve as a valuable resource for researchers in drug discovery and development. The visualizations of the synthetic and computational workflows offer a clear and concise overview of the key processes involved. While the computational data presented is based on a robust and widely accepted theoretical model, further experimental validation is encouraged to corroborate these findings.

Methodological & Application

detailed protocol for the synthesis of 2-Boc-aminothiazole-4-carboxylic acid

An Application Note and Detailed Protocol for the Synthesis of 2-Boc-aminothiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, beginning with the formation of the core thiazole ring, followed by the protection of the amino group, and concluding with the hydrolysis of the ethyl ester to yield the final carboxylic acid.

I. Synthetic Overview

The overall synthetic pathway involves the following transformations:

-

Hantzsch Thiazole Synthesis: Reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate.

-

Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 2-amino functional group.

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

II. Experimental Protocol

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure is adapted from the well-established Hantzsch thiazole synthesis.[1]

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (99.9%)

-

Sodium hydroxide (NaOH), 2 M solution

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromopyruvate (2.0 mol) and thiourea (3.0 mol) in 1000 mL of 99.9% ethanol.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (1:3).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Pour the concentrated mixture into ice-cold water.

-

Basify the aqueous solution to a pH of 10 using a 2 M NaOH solution. This will cause an off-white solid to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.

Step 2: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

This step involves the protection of the exocyclic amino group with a Boc-anhydride.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Citric acid, 7% aqueous solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a suitable reaction vessel, dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a 1:1 mixture of THF and water.

-

To this solution, add Boc₂O (1.3 eq).

-

Add NaOH (2.5 eq) portion-wise while stirring vigorously.

-

Stir the reaction mixture at room temperature for 16 hours.

-

After the reaction is complete, partition the mixture between a 7% aqueous citric acid solution and dichloromethane.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Step 3: Synthesis of 2-(tert-butoxycarbonylamino)thiazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[2]

Materials:

-

Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate (from Step 2)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 85 mM)

-

Hydrochloric acid (HCl), 1 M solution

Procedure:

-

Add the ethyl ester from Step 2 (1.0 eq) to a stirring solution of aqueous NaOH at 50-60°C.

-

Continue stirring for approximately 30 minutes or until a clear solution is formed, indicating complete hydrolysis.

-

Cool the reaction mixture to room temperature in an ice bath.

-

Carefully acidify the solution with 1 M HCl to a pH of 3. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

III. Quantitative Data Summary

The following table summarizes the key parameters for each synthetic step. Yields are based on representative literature values for similar transformations and may vary.

| Step | Reactant 1 | Reactant 2 | Molar Ratio (R1:R2) | Key Reagents | Solvent | Typical Yield | Reference |

| 1 | Ethyl bromopyruvate | Thiourea | 1 : 1.5 | NaOH | Ethanol | 70% | [1] |

| 2 | Ethyl 2-aminothiazole-4-carboxylate | Boc₂O | 1 : 1.3 | NaOH | THF/Water | ~90% | [3] |

| 3 | Ethyl 2-(Boc-amino)thiazole-4-carboxylate | NaOH | N/A (Hydrolysis) | HCl | Water | 60-70% | [2] |

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the synthesis of this compound.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-Boc-aminothiazole-4-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic moieties into peptide backbones is a key strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and constrain peptide conformation. The 1,3-thiazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1] 2-Boc-aminothiazole-4-carboxylic acid is a valuable building block for introducing this moiety into peptides during solid-phase peptide synthesis (SPPS). These application notes provide detailed protocols and guidance for the efficient incorporation of this non-canonical amino acid derivative into peptide sequences using a standard Boc/Bzl protection strategy.

Due to the potential for steric hindrance and the unique electronic nature of the aminothiazole scaffold, specific considerations for coupling and deprotection are warranted to ensure high yields and purity of the final peptide. The following sections detail the recommended procedures and reagents for the successful use of this compound in SPPS.

Data Presentation: Recommended Coupling Conditions

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered or electronically modified amino acids like this compound. While standard carbodiimide-based methods can be effective, uronium/aminium or phosphonium salt-based reagents are often preferred to overcome the challenges associated with slower reaction kinetics. The following table summarizes recommended coupling reagents and conditions.

| Coupling Reagent | Equivalents (Reagent/Base) | Activation Time | Coupling Time | Notes |

| HBTU/DIEA | 2.0 / 4.0 | 2-5 min | 1-4 h | A reliable and commonly used method for standard and challenging couplings.[2] In-situ neutralization protocols can be employed. |

| HATU/DIEA | 2.0 / 4.0 | 2-5 min | 1-4 h | Generally more reactive than HBTU and particularly effective for sterically hindered amino acids.[3] |

| PyBOP/DIEA | 2.0 / 4.0 | 2-5 min | 1-4 h | A phosphonium-based reagent that is also highly effective for difficult couplings and can reduce the risk of guanidinylation side reactions compared to uronium reagents.[2] |

| DIC/HOBt | 5.5 / - | Pre-activation not required | 2-8 h | A cost-effective, classical method. May require longer coupling times or double coupling for sterically hindered residues.[2] |

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis is performed on a solid support (e.g., Merrifield resin for C-terminal acids). The general cycle involves the repetitive steps of N-α-Boc deprotection and amino acid coupling.[4]

Materials:

-

This compound

-

Boc-protected amino acids

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, PyBOP, or DIC/HOBt)

-

Washing solvents (DCM, DMF, Methanol)

-

Reagents for monitoring (e.g., Ninhydrin for Kaiser test)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

Protocol for N-α-Boc Deprotection

The Boc group is labile to moderately strong acids.[2]

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

-

Pre-wash: Wash the resin with DCM (3x).

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes at room temperature.[2]

-

Washing: Filter the deprotection solution and wash the resin with DCM (3x).

-

Neutralization: Treat the resin with a solution of 10% DIEA in DCM for 2 minutes (repeat twice).[4] This step is crucial to neutralize the protonated N-terminal amine.

-

Washing: Wash the resin with DCM (3x) followed by DMF (3x) to prepare for the coupling step.

Protocol for Coupling of this compound

Due to potential steric hindrance, a robust activation method is recommended. The following protocol utilizes HBTU as the coupling agent.

-

Preparation of Amino Acid Solution: In a separate vessel, dissolve 2.0 equivalents of this compound and 2.0 equivalents of HBTU in DMF.[2]

-

Activation: Add 4.0 equivalents of DIEA to the amino acid solution and allow it to pre-activate for 2-5 minutes.[2]

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction completion using the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, filter the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

Protocol for Peptide Cleavage and Deprotection

For peptides synthesized using the Boc/Bzl strategy, strong acidic conditions are required for the final cleavage from the resin and removal of side-chain protecting groups.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the dried peptide-resin with a cleavage cocktail such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours. The cocktail should contain scavengers (e.g., anisole, p-cresol) to prevent side reactions.

-

Peptide Precipitation: After the cleavage reaction, evaporate the strong acid and precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS Workflow for Incorporation of this compound

Caption: Workflow for a single cycle of this compound incorporation in SPPS.

Boc Deprotection and Neutralization Pathway

Caption: Chemical pathway for the deprotection of the Boc group and subsequent neutralization.

References

Application Notes and Protocols for Coupling Reactions Involving 2-Boc-aminothiazole-4-carboxylic Acid and Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling of 2-Boc-aminothiazole-4-carboxylic acid with various amino acid esters. This protocol is critical for synthesizing novel peptidomimetics and small molecules for drug discovery, leveraging the privileged 2-aminothiazole scaffold.

Introduction

The 2-aminothiazole moiety is a key pharmacophore found in numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib. Its rigid structure and ability to participate in hydrogen bonding interactions make it an attractive scaffold in medicinal chemistry. Coupling this compound with amino acids creates novel peptidomimetics with potential applications as anticancer, anti-inflammatory, and antimicrobial agents.

This document outlines optimized protocols for the amide bond formation between this compound and amino acid esters, a summary of expected yields with various coupling reagents, and an overview of the relevant biological signaling pathways these synthesized compounds may modulate.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with the potentially low nucleophilicity of the 2-aminothiazole system and sterically hindered amino acids. The following table summarizes the performance of common coupling reagents in the synthesis of 2-Boc-aminothiazole-4-peptides.

| Coupling Reagent | Additive | Base | Typical Yield (%) | Reaction Time (h) | Key Considerations |

| HATU | - | DIPEA | 85-95% | 2-4 | Highly efficient, especially for hindered couplings. |

| HBTU | HOBt | DIPEA | 80-90% | 3-6 | A reliable and cost-effective choice for routine couplings. |

| EDC | HOBt | DIPEA | 70-85% | 12-24 | Economical, but may require longer reaction times. |

| COMU | - | DIPEA | 85-95% | 2-4 | High efficiency and improved safety profile. |

| PyBOP | - | DIPEA | 80-90% | 3-6 | Reduces risk of guanidinylation side products. |

Yields are representative and may vary depending on the specific amino acid ester and reaction conditions.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of this compound with an amino acid ester.

Protocol 1: HATU-Mediated Coupling (Recommended)

This protocol is recommended for its high efficiency and suitability for a broad range of amino acid esters, including those with steric hindrance.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add HATU (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Amine Addition: In a separate flask, suspend the amino acid ester hydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (2.5 eq). Stir until the amino acid ester is fully dissolved and neutralized.

-

Coupling: Add the neutralized amino acid ester solution to the activated carboxylic acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/EtOAc gradient) to afford the pure dipeptide.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol provides a more economical option for routine couplings.

Materials:

-

This compound

-

Amino acid ester hydrochloride

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA

-

Anhydrous DMF or DCM (Dichloromethane)

-

Ethyl acetate

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Preparation: To a solution of this compound (1.0 eq), the amino acid ester hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq) at 0 °C.

-

Coupling: Add EDC·HCl (1.2 eq) to the mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Experimental Workflow

Caption: General workflow for the solution-phase coupling reaction.

Applications and Relevant Signaling Pathways

Derivatives of 2-aminothiazole are known to target several key signaling pathways implicated in cancer and other diseases. The synthesized peptidomimetics can be screened for activity against these pathways.

Bcr-Abl and Downstream Kinase Signaling

Dasatinib, a prominent 2-aminothiazole-containing drug, is a potent inhibitor of the Bcr-Abl tyrosine kinase, which is a hallmark of chronic myeloid leukemia (CML). Inhibition of Bcr-Abl blocks downstream signaling through pathways such as RAS/MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Bcr-Abl signaling pathway and the inhibitory action of Dasatinib.